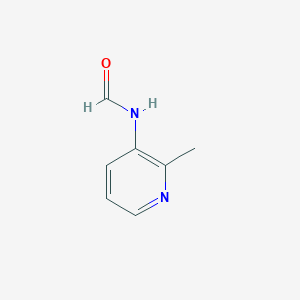
N-(2-Methylpyridin-3-yl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methylpyridin-3-yl)formamide, also known as MPF, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MPF is a derivative of pyridine and is synthesized through a simple method that involves the reaction of 2-methylpyridine with formic acid.
Mechanism of Action
The mechanism of action of N-(2-Methylpyridin-3-yl)formamide in medicinal chemistry is not fully understood. However, it is believed that N-(2-Methylpyridin-3-yl)formamide acts by inhibiting the activity of cyclooxygenase (COX), an enzyme that is involved in the production of inflammatory mediators. N-(2-Methylpyridin-3-yl)formamide has also been shown to inhibit the production of nitric oxide, a molecule that is involved in the inflammatory response.
Biochemical and Physiological Effects
N-(2-Methylpyridin-3-yl)formamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. Additionally, N-(2-Methylpyridin-3-yl)formamide has been shown to reduce the production of nitric oxide, which is involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(2-Methylpyridin-3-yl)formamide in lab experiments is its ease of synthesis. N-(2-Methylpyridin-3-yl)formamide can be synthesized using simple laboratory techniques and is relatively inexpensive. Additionally, N-(2-Methylpyridin-3-yl)formamide has been shown to have low toxicity in animal models. However, one of the limitations of N-(2-Methylpyridin-3-yl)formamide is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on N-(2-Methylpyridin-3-yl)formamide. One area of research is the development of more efficient synthesis methods for N-(2-Methylpyridin-3-yl)formamide. Another area of research is the exploration of N-(2-Methylpyridin-3-yl)formamide's potential applications in other fields, such as catalysis and materials science. Additionally, further research is needed to fully understand the mechanism of action of N-(2-Methylpyridin-3-yl)formamide in medicinal chemistry and to explore its potential use in the treatment of inflammatory diseases.
In conclusion, N-(2-Methylpyridin-3-yl)formamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its ease of synthesis, low toxicity, and anti-inflammatory properties make it a promising candidate for further research. Future research on N-(2-Methylpyridin-3-yl)formamide should focus on developing more efficient synthesis methods, exploring its potential applications in other fields, and fully understanding its mechanism of action in medicinal chemistry.
Synthesis Methods
The synthesis of N-(2-Methylpyridin-3-yl)formamide involves the reaction of 2-methylpyridine with formic acid in the presence of a catalyst such as sulfuric acid. The reaction produces N-(2-Methylpyridin-3-yl)formamide as the main product along with water as a by-product. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
N-(2-Methylpyridin-3-yl)formamide has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of N-(2-Methylpyridin-3-yl)formamide is in the field of medicinal chemistry, where it has been shown to have anti-inflammatory and analgesic properties. N-(2-Methylpyridin-3-yl)formamide has also been studied for its potential use as a catalyst in organic synthesis reactions.
properties
CAS RN |
116286-64-7 |
|---|---|
Product Name |
N-(2-Methylpyridin-3-yl)formamide |
Molecular Formula |
C7H8N2O |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
N-(2-methylpyridin-3-yl)formamide |
InChI |
InChI=1S/C7H8N2O/c1-6-7(9-5-10)3-2-4-8-6/h2-5H,1H3,(H,9,10) |
InChI Key |
HUTQCQFSEXFITF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=N1)NC=O |
Canonical SMILES |
CC1=C(C=CC=N1)NC=O |
synonyms |
Formamide, N-(2-methyl-3-pyridinyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



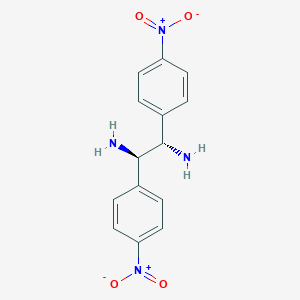
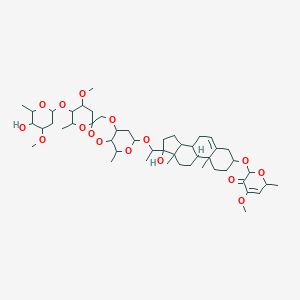
![1-[(2S)-2-(Hydroxymethyl)piperidin-1-YL]ethanone](/img/structure/B58284.png)

![4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoic acid](/img/structure/B58287.png)
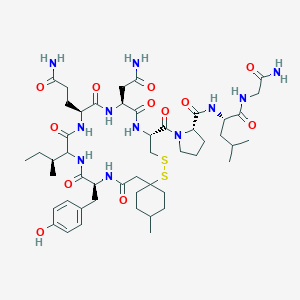


![Tetrakis[tris(dimethylamino)phosphoranylidenamino]phosphonium chloride](/img/structure/B58296.png)
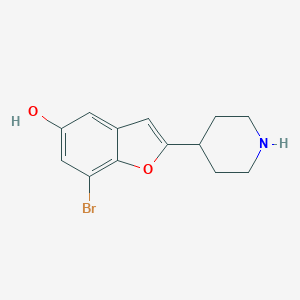
![2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide](/img/structure/B58300.png)
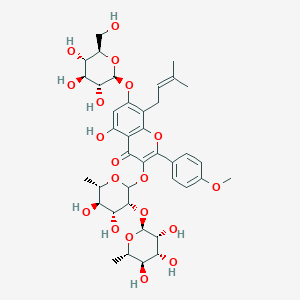
![(S)-1-((3AR,4R,6AS)-5-Benzyl-2,2-dimethyl-tetrahydro-[1,3]dioxolo[4,5-C]pyrrol-4-YL)-ethane-1,2-diol](/img/structure/B58309.png)
